(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid
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Overview
Description
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative of quinazolinone, a heterocyclic compound. Quinazolinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazolinones is the Niementowski reaction, which involves the cyclization of anthranilic acid derivatives with amides . The boronic acid group can be introduced using Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the quinazolinone core .
Scientific Research Applications
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The quinazolinone core can interact with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one.
Boronic Acids: Other boronic acid derivatives used in Suzuki-Miyaura coupling.
Uniqueness
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to the combination of the quinazolinone core and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C10H11BN2O3 |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
(2,3-dimethyl-4-oxoquinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-6-12-9-5-7(11(15)16)3-4-8(9)10(14)13(6)2/h3-5,15-16H,1-2H3 |
InChI Key |
FUTYIAGCRGUOOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C(=N2)C)C)(O)O |
Origin of Product |
United States |
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